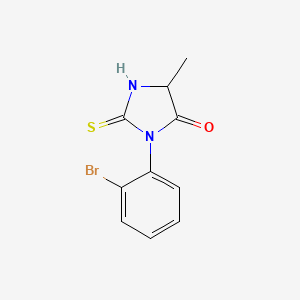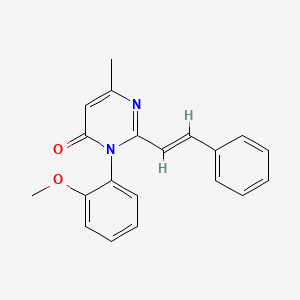
1-(4-Benzoylphenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Benzoylphenyl)guanidine is a compound that belongs to the guanidine family, characterized by the presence of a guanidine group attached to a benzoylphenyl moiety. Guanidines are known for their strong basicity and ability to form hydrogen bonds, making them valuable in various chemical and biological applications.
Méthodes De Préparation
The synthesis of 1-(4-Benzoylphenyl)guanidine typically involves the reaction of 4-benzoylphenyl isocyanate with an amine source under controlled conditions. One common method is the reaction of 4-benzoylphenyl isocyanate with guanidine hydrochloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, yielding this compound after purification .
Industrial production methods for guanidines often involve the use of transition metal catalysts to enhance the efficiency and selectivity of the reactions. For example, catalytic guanylation reactions of amines with carbodiimides have been developed to produce multisubstituted guanidines .
Analyse Des Réactions Chimiques
1-(4-Benzoylphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzoyl group to a hydroxyl group.
Applications De Recherche Scientifique
1-(4-Benzoylphenyl)guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex guanidine derivatives and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and bacterial infections.
Mécanisme D'action
The mechanism of action of 1-(4-Benzoylphenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form strong hydrogen bonds and ionic interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access .
Comparaison Avec Des Composés Similaires
1-(4-Benzoylphenyl)guanidine can be compared with other guanidine derivatives such as:
N,N’-Disubstituted guanidines: These compounds have two substituents on the guanidine nitrogen atoms and exhibit similar basicity and reactivity.
Cyclic guanidines: Compounds like 2-aminoimidazolines and tetrahydropyrimidines contain cyclic structures and are known for their unique properties as superbases and organocatalysts.
Guanidine-containing natural products: Natural products such as saxitoxins and tetrodotoxins contain guanidine groups and are known for their potent biological activities.
Propriétés
Formule moléculaire |
C14H13N3O |
|---|---|
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
2-(4-benzoylphenyl)guanidine |
InChI |
InChI=1S/C14H13N3O/c15-14(16)17-12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10/h1-9H,(H4,15,16,17) |
Clé InChI |
DQULKEACJQUYBJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


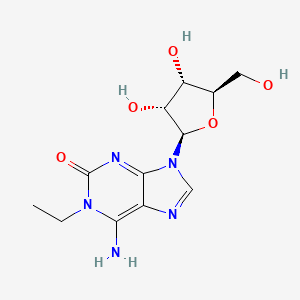


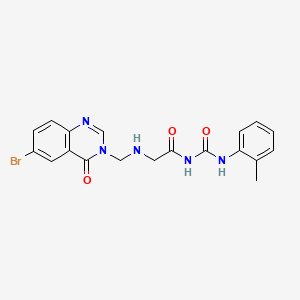

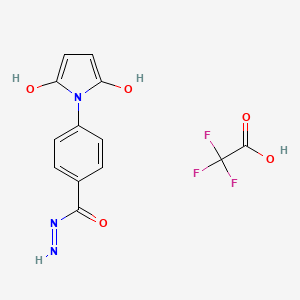
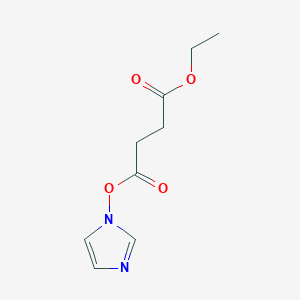
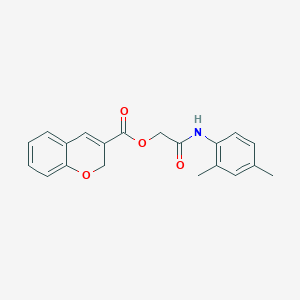
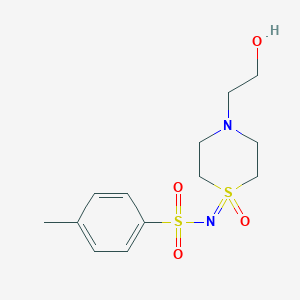
![[(5,7-Dibromo-2,1,3-benzothiadiazol-4-yl)oxy]acetic acid](/img/structure/B12929601.png)
![2,5-Di(propan-2-yl)imidazo[4,5-d][1,3]oxazin-7(1H)-one](/img/structure/B12929604.png)
